L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO

Übersicht

Beschreibung

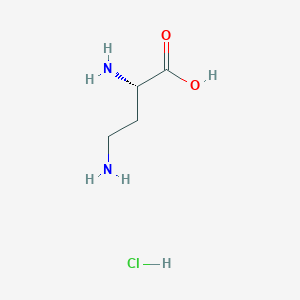

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique structure, which includes two amino groups and a carboxylic acid group, making it a versatile building block in organic synthesis and biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common method includes the protection of the amino groups followed by the introduction of the carboxylic acid group. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research.

Analyse Chemischer Reaktionen

Types of Reactions

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO undergoes several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Cell Biology

L-2,4-Diaminobutyric acid is utilized in cell culture studies primarily due to its ability to penetrate cell membranes effectively. It is transported into cells via the System A transport mechanism, which is crucial for studying cellular uptake and metabolism of amino acids. This compound has shown potential in enhancing the understanding of amino acid transport dynamics, particularly in tumor cells where it accumulates significantly, leading to osmotic lysis under certain conditions .

Neurotoxicity Studies

Research indicates that L-2,4-Diaminobutyric acid can exhibit neurotoxic effects when administered in high doses. In animal studies, it has been linked to hyperirritability and convulsions due to its impact on ammonia metabolism in the liver. The compound inhibits ornithine carbamoyltransferase activity, leading to impaired urea synthesis and subsequent neurotoxicity through elevated ammonia levels . This makes it a valuable model for studying chronic ammonia toxicity and its neurological implications.

Antitumor Activity

L-2,4-Diaminobutyric acid has demonstrated potent antitumoral activity against human glioma cells in vitro. Its uptake by these cells can lead to cellular lysis due to osmotic changes, suggesting a potential therapeutic application in treating gliomas . The compound's unique structural properties allow for intense accumulation in tumor cells, making it a candidate for further investigation as a targeted therapy.

Comparative Data Table

Case Study 1: Neurotoxicity Assessment

In a study involving rats, L-2,4-Diaminobutyric acid was administered intraperitoneally at toxic doses. Results showed significant behavioral changes characterized by tremors and convulsions within hours post-administration. Biochemical analysis indicated increased blood ammonia levels and inhibited urea synthesis in liver tissues, highlighting the compound's neurotoxic profile .

Case Study 2: Antitumor Efficacy

Another study evaluated the effects of L-2,4-Diaminobutyric acid on glioma cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through osmotic lysis mechanisms. This study suggests that further exploration into its use as an adjunct therapy for gliomas could be beneficial .

Wirkmechanismus

The mechanism of action of L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Diaminobutyric acid: A non-chiral analog with similar chemical properties.

2,3-Diaminopropanoic acid: Another amino acid derivative with two amino groups but a different carbon backbone.

Uniqueness

L-2 4-DIAMINOBUTYRIC ACID MONOHYDRO-CHLO is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes.

Biologische Aktivität

L-2,4-Diaminobutyric acid (DABA), also known as alpha,gamma-diaminobutyrate, is a non-proteinogenic amino acid that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₁₀N₂O₂

- Molecular Weight : 118.1344 g/mol

- CAS Registry Number : 1758-80-1

- IUPAC Name : (2S)-2,4-diaminobutanoic acid

- SMILES Notation : NCCC@HC(O)=O

DABA is characterized by two amino groups located at the alpha and gamma positions of the butyric acid chain. This unique structure contributes to its biological activity and interaction with various metabolic pathways.

Neurotoxicity and Metabolic Effects

Research has indicated that L-2,4-diaminobutyric acid can exhibit neurotoxic effects when administered in high doses. A study involving rats showed that intraperitoneal administration of toxic doses resulted in symptoms such as hyperirritability, tremors, and convulsions within 12 to 20 hours. The compound was found to increase blood ammonia levels slightly while significantly elevating glutamine concentrations in the brain . This suggests a potential mechanism of toxicity linked to impaired ammonia metabolism in the liver.

The compound inhibits ornithine carbamoyltransferase, an enzyme involved in the urea cycle, thereby contributing to elevated ammonia levels and subsequent neurotoxicity . These findings highlight the importance of dosage and context in evaluating the safety of DABA.

Antitumor Activity

L-2,4-diaminobutyric acid has also been studied for its antitumor properties. It is transported into cells via System A transporters and has been shown to possess significant antitumoral activity against various cancer cell lines . The mechanism behind this activity may involve the disruption of metabolic processes essential for tumor growth.

Case Studies

-

Neurotoxicity in Animal Models :

- In a controlled study, rats treated with high doses of DABA exhibited significant neurological symptoms. The study measured ammonia levels in the blood and brain, providing insights into the compound's impact on metabolic pathways involved in ammonia detoxification.

-

Antitumor Efficacy :

- In vitro studies demonstrated that DABA inhibited proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. Further research is required to elucidate the precise mechanisms through which DABA exerts its antitumor effects.

Summary of Research Findings

Eigenschaften

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583426 | |

| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-09-6, 1482-98-0 | |

| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.